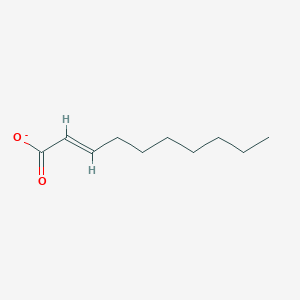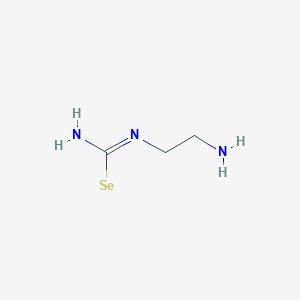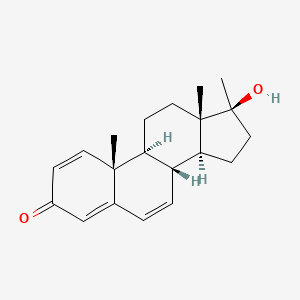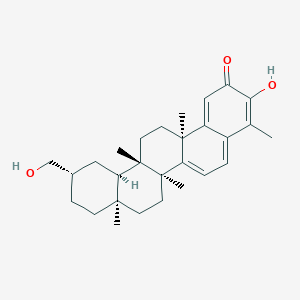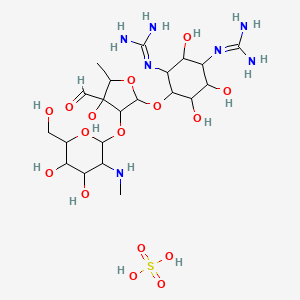
Strycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Streptomycin Sulfate is the sulfate salt form of streptomycin, an aminoglycoside antibiotic derived from Streptomyces griseus with antibacterial property. Streptomycin sulfate binds to the S12 protein of the bacterial 30S ribosomal subunit, thereby inhibiting peptide elongation and protein synthesis, consequently leading to bacterial cell death.
An antibiotic produced by the soil actinomycete Streptomyces griseus. It acts by inhibiting the initiation and elongation processes during protein synthesis.
Scientific Research Applications
1. Use in Diabetes Research
STZ has been extensively used to induce diabetes in animal models, aiding in understanding diabetes pathogenesis and evaluating antidiabetic therapies. Its ability to induce clinical features resembling human diabetes in animals makes it valuable for studying diabetogenic mechanisms and for the preclinical evaluation of novel antidiabetic drugs. However, its physiochemical characteristics and associated toxicities pose significant challenges for researchers (Goyal et al., 2016).
2. Diabetes Models in Mice and Rats
STZ is known for its capability to produce pancreatic islet β-cell destruction, widely used to create models of type 1 diabetes mellitus (T1DM) in mice and rats. These models are crucial for assessing the pathological consequences of diabetes and screening potential therapies for this condition (Furman, 2015).
3. Impact on Cardiac Function
Research indicates that STZ directly impairs cardiac contractile function in isolated ventricular myocytes through a p38 MAP kinase-dependent oxidative stress mechanism. This finding is significant in understanding the direct impact of STZ on cardiac function, separate from its role in inducing diabetes (Wold & Ren, 2004).
4. Effects on Glucose Homeostasis
STZ's action in altering normal glucose homeostasis during insulin testing in diabetic rats versus normoglycemic rats has been a subject of study. Its use is critical in assessing the pharmacokinetic and pharmacodynamic actions of insulin and new antidiabetic drugs in animal models (Qinna & Badwan, 2015).
5. Specific Cellular Transport and Cytotoxicity
STZ's cytotoxicity is specifically enhanced in cells expressing GLUT2, a glucose transporter. This selective toxicity towards cells expressing GLUT2, but not GLUT1, underlines the importance of STZ in diabetes research, particularly in studying β-cell destruction (Schnedl et al., 1994).
6. Genotoxicity in Normal and Cancer Cells
The genotoxicity of STZ in both normal human lymphocytes and cancer cells, and its modulation by free radical scavengers, has been explored. This research sheds light on the broad range of DNA damage induced by STZ and its implications for genomic stability (Błasiak et al., 2004).
7. Role in Inducing Thermal Hyperalgesia
STZ has been used to study diabetic peripheral neuropathy (DPN) and its effects on thermal hyperalgesia. The role of TRPV1 in STZ-induced hyperalgesia, independent of glycemic state, provides insights into the mechanisms of central sensitization in neuropathy (Bishnoi et al., 2011).
8. Cytotoxicity and Mitochondrial Dysfunction in Hepatoma Cells
The mechanism of STZ-induced cytotoxicity, oxidative stress, and mitochondrial dysfunction in HepG2 hepatoma cells was investigated to better understand its action in chemotherapy and drug-induced toxicity (Raza & John, 2012).
9. Lipolysis in Rat Adipocytes
Research has shown that STZ directly affects lipolysis in isolated rat adipocytes, indicating its stimulatory influence on hormone-sensitive lipase. This finding is important in understanding STZ's direct effect on adipocytes and its implications in diabetes research (Szkudelski & Szkudelska, 2002).
properties
Product Name |
Strycin |
|---|---|
Molecular Formula |
C21H41N7O16S |
Molecular Weight |
679.7 g/mol |
IUPAC Name |
2-[3-(diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C21H39N7O12.H2O4S/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-5(2,3)4/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);(H2,1,2,3,4) |
InChI Key |
CFCMMYICHMLDCC-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O |
synonyms |
Estreptomicina CEPA Estreptomicina Clariana Estreptomicina Normon Strepto Fatol Strepto Hefa Strepto-Fatol Strepto-Hefa Streptomycin Streptomycin Grünenthal Streptomycin Sulfate Streptomycin Sulfate (2:3) Salt Streptomycin Sulphate Streptomycine Panpharma |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[2-[3-(2-Chlorophenyl)-4-oxo-6-fluoro-3,4-dihydroquinazoline-2-yl]ethenyl]-2-pyridinecarbonitrile](/img/structure/B1258517.png)



